molecular formula C12H19NO3 B2565128 tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 2166665-33-2

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B2565128
CAS No.: 2166665-33-2
M. Wt: 225.288
InChI Key: PAUWZESXSQFCCR-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: is an organic compound belonging to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves multi-step organic reactions

    Formation of the Azepine Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic or basic conditions to form the azepine ring.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

    tert-Butyl Carboxylate Group Addition: The tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted azepine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for the development of new polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry for the development of new molecules with diverse applications.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a versatile intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

IUPAC Name

tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUWZESXSQFCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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